molecular formula C10H14ClNO3 B3108740 (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride CAS No. 168200-97-3

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride

Cat. No.: B3108740
CAS No.: 168200-97-3
M. Wt: 231.67 g/mol
InChI Key: OPVMPYQFOLATCK-RJUBDTSPSA-N
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Description

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride is a chiral amino acid derivative with significant biochemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

Scientific Research Applications

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting enkephalinase, an enzyme responsible for the degradation of enkephalins. By inhibiting this enzyme, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride increases the levels of enkephalins, which are natural peptides that modulate pain and other physiological processes. The molecular targets include the active site of enkephalinase, where the compound binds and prevents the enzyme from degrading enkephalins .

Comparison with Similar Compounds

Similar Compounds

    Bestatin: Another enkephalinase inhibitor with a similar mechanism of action.

    AHPA-Val: A derivative of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid with enhanced inhibitory activity.

Uniqueness

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride is unique due to its specific stereochemistry, which confers high selectivity and potency as an enkephalinase inhibitor. Its ability to enhance endogenous enkephalin activity makes it a valuable compound in pain management and neuroprotection research .

Properties

IUPAC Name

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVMPYQFOLATCK-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128223-55-2
Record name (2S,3R)-3-Amino-2-hydroxy-4-phenyl-butyric acidhydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride
Reactant of Route 2
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride
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(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride
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(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride
Reactant of Route 5
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride
Reactant of Route 6
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride

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